Cas no 6169-06-8 ((S)-Octan-2-ol)

(S)-Octan-2-ol structure
(S)-Octan-2-ol structure
Product Name:(S)-Octan-2-ol
CAS No:6169-06-8
MF:C8H18O
MW:130.227922916412
MDL:MFCD00064283
CID:46472
PubChem ID:87574148
Update Time:2025-04-18

(S)-Octan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (S)-Octan-2-ol
    • 2-Octanol, (2S)-
    • 2-Octanol, (S)-
    • d-Octan-2-ol
    • (S)-(+)-2-Octanol
    • D(+)-2-Octanol
    • (S)-(+)-Hexylmethylcarbinol
    • (S)-2-Octanol
    • (S)-(+)-2-Octanol, 99%
    • O0144
    • D-(+)-OCTAN-2-OL
    • UNII-2855UV552L
    • DTXSID20880644
    • 2-OCTANOL, D-
    • MFCD00064283
    • D81747
    • (+)-2-octanol
    • (2S)-octan-2-ol
    • 2-Octanol #
    • l-2-octanol
    • CHEBI:37870
    • d-2-octanol
    • 2-OCTANOL, (S)-(+)-
    • 1(S)-methylheptanol
    • AKOS015889263
    • (2S)-OCTANOL
    • W-105112
    • NS00096154
    • SCHEMBL619761
    • 2-OCTANOL D-FORM [MI]
    • A805175
    • CS-0140577
    • (S)-1-METHYLHEPTYL ALCOHOL
    • LMFA05000551
    • (S)-(+)-octan-2-ol
    • Q27117297
    • 6169-06-8
    • (S)-(+)-Octanol
    • (2S)-2-octanol
    • 2-Octanol (S)
    • (S)-(-)-2-octanol
    • EINECS 228-213-6
    • (S)-(+)-2-OCTYL ALCOHOL
    • (S)-2-OCTYL ALCOHOL
    • 2-OCTANOL D-FORM
    • (S)-(+)-2-Octanol, for chiral derivatization
    • A833372
    • 113301-48-7
    • S-(+)-2-Octanol
    • 2855UV552L
    • AS-56576
    • AKOS015840328
    • MDL: MFCD00064283
    • Inchi: 1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3/t8-/m0/s1
    • InChI Key: SJWFXCIHNDVPSH-QMMMGPOBSA-N
    • SMILES: O[C@@H](C)CCCCCC
    • BRN: 1719323

Computed Properties

  • Exact Mass: 130.13584
  • Monoisotopic Mass: 130.136
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 5
  • Complexity: 52.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Color/Form: Colorless \ oily liquid with special smell
  • Density: 0.822 g/mL at 25 °C(lit.)
  • Melting Point: -61.15°C (estimate)
  • Boiling Point: 175 °C(lit.)
  • Flash Point: Fahrenheit: 168.8 ° f < br / > Celsius: 76 ° C < br / >
  • Refractive Index: n20/D 1.426(lit.)
  • Solubility: 1.28g/l
  • Water Partition Coefficient: 1 g/L (20 ºC)
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents
  • PSA: 20.23
  • LogP: 2.33760
  • Merck: 6752
  • Specific Rotation: 9.5 º (neat)
  • Optical Activity: [α]20/D +9.5°, neat
  • Solubility: Slightly soluble in water, miscible in ethanol \ ether \ chloroform, etc

(S)-Octan-2-ol Security Information

(S)-Octan-2-ol Customs Data

  • HS CODE:29051620

(S)-Octan-2-ol Pricemore >>

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(S)-Octan-2-ol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:6169-06-8)(S)-Octan-2-ol
Order Number:A833372
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:33
Price ($):414.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:6169-06-8)(S)-(+)-2-Octanol, ≥ 98.0%
Order Number:LE16211
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:14
Price ($):discuss personally
Email:18501500038@163.com

(S)-Octan-2-ol Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:6169-06-8)(S)-Octan-2-ol
A833372
Purity:99%
Quantity:100g
Price ($):414.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:6169-06-8)(S)-(+)-2-Octanol, ≥ 98.0%
LE16211
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email